molecular formula C20H9F5O4 B2692074 (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one CAS No. 622792-53-4

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one

Cat. No.: B2692074
CAS No.: 622792-53-4
M. Wt: 408.28
InChI Key: WWNJHAZQIYKGQE-AUWJEWJLSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique structure with a furan ring and a perfluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one typically involves a multi-step process One common method includes the formation of the benzofuran core through a cyclization reactionThe perfluorophenylmethoxy group is then attached using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis can also be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is unique due to its combination of a furan ring, a benzofuran core, and a perfluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F5O4/c21-15-12(16(22)18(24)19(25)17(15)23)8-28-10-3-4-11-13(6-10)29-14(20(11)26)7-9-2-1-5-27-9/h1-7H,8H2/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNJHAZQIYKGQE-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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